molecular formula C14H9Cl3N2O2 B5852001 N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide

N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide

Cat. No.: B5852001
M. Wt: 343.6 g/mol
InChI Key: HPEURWPCXWPOAI-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with specific substitutions that contribute to its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoic acid with 3-carbamoyl-4-chloroaniline. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified

Properties

IUPAC Name

N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2/c15-10-4-2-8(6-9(10)13(18)20)19-14(21)7-1-3-11(16)12(17)5-7/h1-6H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEURWPCXWPOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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